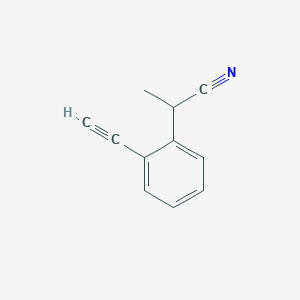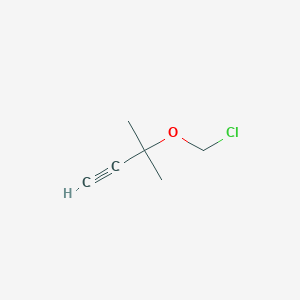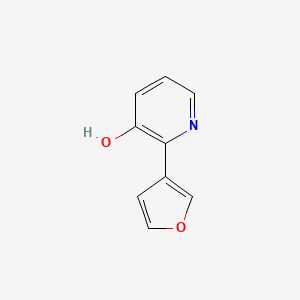
2-(3-Furanyl)-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Furanyl)-3-pyridinol is a heterocyclic compound that features both a furan ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-3-pyridinol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide in a one-pot reaction . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of fully substituted furans in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Furanyl)-3-pyridinol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Furanyl)-3-pyridinol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Furanyl)-3-pyridinol involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Furanopyridinone Derivatives: These compounds share a similar structure but have different functional groups, leading to variations in their chemical and biological properties.
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol are structurally related but lack the pyridine ring, resulting in different reactivity and applications.
Uniqueness
2-(3-Furanyl)-3-pyridinol is unique due to the presence of both a furan and a pyridine ring in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-(furan-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H |
Clave InChI |
YNGMHHHNZYXBNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=COC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
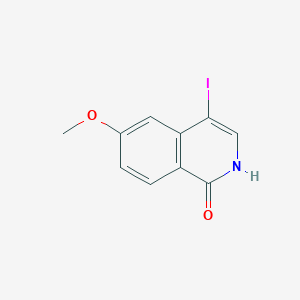
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B8463903.png)
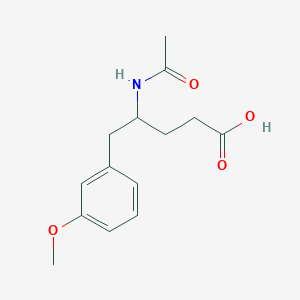

![1-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)piperidin-4-amine](/img/structure/B8463918.png)
![[2-(2-Chlorophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8463923.png)
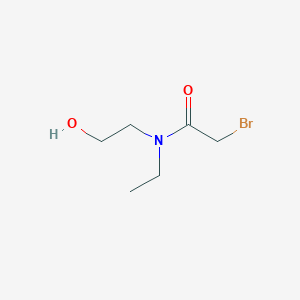


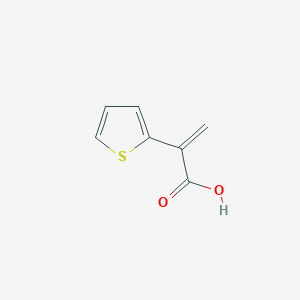

![Quinazoline, 2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8463997.png)
